2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

Catalog No.
S614012
CAS No.
27231-33-0
M.F
C8H8N2S
M. Wt
164.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

CAS Number

27231-33-0

Product Name

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

IUPAC Name

4-methyl-1,3-dihydrobenzimidazole-2-thione

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)

InChI Key

UDQCDDZBBZNIFA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=S)N2

Synonyms

2-mercaptomethylbenzimidazole, 2-MMBI, Nocrac MMB

Canonical SMILES

CC1=C2C(=CC=C1)NC(=S)N2

Synthesis and Characterization:

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, also known as 4-methyl-2-mercaptobenzimidazole (4-Me-MBT), can be synthesized through various methods, including the reaction of N-phenylthiourea with methyl propionate in the presence of sodium ethoxide []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Antioxidant Activity:

One of the primary research foci on 4-Me-MBT lies in its potential antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases. 4-Me-MBT exhibits this activity by donating a hydrogen atom to the free radical, neutralizing its harmful effects []. This research suggests its potential application in various fields, including:

  • Food Industry: As an additive to extend the shelf life of food products by preventing oxidative degradation [].
  • Cosmetics and Personal Care Products: To protect against skin damage caused by environmental stressors like UV radiation [].
  • Pharmaceutical Industry: As a potential therapeutic agent in diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases [].

Metal Chelating Properties:

-Me-MBT also exhibits metal chelating properties, meaning it can bind to metal ions. This ability has been explored in research related to:

  • Corrosion Inhibition: By forming complexes with metal ions that can accelerate corrosion processes in various materials.
  • Bioremediation: For the removal of heavy metals from contaminated environments.

Other Potential Applications:

Emerging research suggests other potential applications for 4-Me-MBT, including:

  • Antimicrobial Activity: Studies have shown its potential effectiveness against some bacterial and fungal strains.
  • Anticancer Activity: Preliminary studies indicate its potential role in inhibiting the growth of cancer cells.

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is a sulfur-containing heterocyclic compound with the molecular formula C7H6N2SC_7H_6N_2S and a molecular weight of 150.2 g/mol. It is classified as a mercaptobenzimidazole derivative, characterized by the presence of a thione functional group (–C=S) instead of a thiol (–C–SH) . This compound exhibits tautomerism, predominantly existing in the thione form, which is confirmed by spectral analysis techniques such as nuclear magnetic resonance and X-ray crystallography .

The chemical reactivity of 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl- includes several key reactions:

  • Alkylation: The compound can undergo alkylation reactions, often using alkyl halides in the presence of bases like triethylamine or potassium hydroxide to yield various alkylated products .
  • Bromoalkylation: This involves the reaction with bromoalkanes, leading to the formation of thioether derivatives .
  • Acetylation: Treatment with acetic anhydride results in acetylated derivatives, which can further react under basic conditions to regenerate the thione form .

2H-Benzimidazole-2-thione derivatives have demonstrated a range of biological activities. They are known for their antifungal and antibacterial properties, making them potential candidates for pharmaceutical applications. Additionally, some studies suggest that these compounds may exhibit antioxidant activity and could play a role in protecting against oxidative stress .

The synthesis of 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl- can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction between o-phenylenediamine and carbon disulfide in the presence of a base to form the benzimidazole ring.
  • Thionation Reactions: The introduction of sulfur can be achieved through thionation methods using reagents like phosphorus pentasulfide or Lawesson's reagent .
  • Acetylation followed by Deacetylation: Initial acetylation followed by deacetylation under basic conditions is another pathway to synthesize this compound .

This compound has several applications across various fields:

  • Pharmaceuticals: Its antibacterial and antifungal properties make it suitable for drug development.
  • Agriculture: Used in formulations for crop protection due to its biological activity against pathogens.
  • Rubber Industry: As an antioxidant in rubber production, particularly in natural and synthetic rubber formulations .

Interaction studies involving 2H-benzimidazole-2-thione indicate potential interactions with biological macromolecules. These studies often focus on its binding affinity to proteins or enzymes relevant to disease pathways. For example, its interaction with certain receptors may elucidate mechanisms behind its biological effects .

Several compounds share structural similarities with 2H-benzimidazole-2-thione, 1,3-dihydro-4-methyl-. Here are some notable examples:

Compound NameCAS NumberKey Features
2H-Benzimidazole-2-thione583-39-1Base structure; serves as a parent compound
2H-Benzimidazole-2-thione, zinc salt (2:1)3030-80-6Zinc salt form; used for enhanced stability
4-Methyl-2H-benzimidazole-2-thione27231-36-3Methyl substitution at position four
2-Mercapto-benzimidazoleN/ASimilar thiol structure; different functional groups

The uniqueness of 2H-benzimidazole-2-thione lies in its specific methyl substitution pattern and its thione functionality, which differentiates it from other derivatives that may have different substituents or functional groups.

The compound 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- follows systematic International Union of Pure and Applied Chemistry nomenclature principles that reflect its heterocyclic structure and substitution pattern [14]. The systematic name identifies the core benzimidazole nucleus with a thione functional group at position 2 and a methyl substituent at position 4 [17]. Alternative nomenclature systems recognize this compound through various naming conventions that emphasize different structural aspects [13].

The primary systematic name "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" indicates the dihydro nature of the heterocyclic system and specifies the exact position of the methyl group [10] [17]. Alternative International Union of Pure and Applied Chemistry designations include "1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione" and "4-Methyl-1H-benzimidazole-2-thiol," with the latter reflecting the thiol tautomeric form [11] [17]. The compound is also known by the common name "Methyl-2-mercaptobenzimidazole," which emphasizes the mercapto functional group characteristic [13] [17].

Systematic NameAlternative NamesNaming Convention
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-Methyl-2-mercaptobenzimidazoleInternational Union of Pure and Applied Chemistry systematic
1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione4-Methylbenzimidazole-2-thioneInternational Union of Pure and Applied Chemistry systematic (alternative)
4-Methyl-1H-benzimidazole-2-thiol4-Methyl-1H-benzo[d]imidazole-2-thiolThiol tautomer form
4-Methyl-2-mercaptobenzimidazole2-Mercapto-4-methylbenzimidazoleCommon name

Chemical Abstract Service registry systems assign the number 53988-10-6 to this compound, providing a unique identifier for database searches and regulatory purposes [13] [17]. The nomenclature variations reflect the tautomeric equilibrium between thione and thiol forms, with different naming systems emphasizing specific structural features or functional group arrangements [6] [22].

Molecular Formula and Structural Characteristics

The molecular formula of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is C8H8N2S, indicating eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one sulfur atom [10] [17]. The molecular weight is precisely 164.23 grams per mole, representing an increase of 16.04 atomic mass units compared to the parent benzimidazole-2-thione structure due to the additional methyl group [17]. The exact mass calculated through mass spectrometry is 164.04095 daltons, while the monoisotopic mass remains identical at this value [17].

The compound exhibits specific physicochemical properties that distinguish it from related derivatives [17]. The calculated logarithmic partition coefficient (XLogP3-AA) is 1.3, indicating moderate lipophilicity that influences its solubility characteristics [14]. The topological polar surface area measures 56.8 square angstroms, identical to the parent benzimidazole-2-thione structure, suggesting similar hydrogen bonding capabilities [1] [14]. The molecule contains zero hydrogen bond donors and one hydrogen bond acceptor, consistent with the thione functional group arrangement [14].

CompoundMolecular FormulaMolecular Weight (g/mol)Chemical Abstract Service NumberSubstitution Pattern
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-C8H8N2S164.2353988-10-64-methyl
2H-Benzimidazole-2-thione (parent)C7H4N2S148.1958536-70-2unsubstituted
4-Methylbenzimidazole-2-thioneC8H6N2S162.21Not Available4-methyl
5,6-Dimethyl-1,3-dihydrobenzimidazole-2-thioneC9H10N2S178.253287-79-45,6-dimethyl

Computational analysis reveals that the compound contains eleven heavy atoms, representing a single additional atom compared to the parent structure [14]. The molecular complexity, as calculated by computational methods, measures 345, indicating a moderately complex heterocyclic structure [14]. The compound demonstrates zero rotatable bonds, reflecting the rigid aromatic framework that characterizes benzimidazole derivatives [14].

Structural Representations and Conformations

The structural representation of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- features a fused bicyclic system combining a benzene ring with an imidazole ring, where the imidazole portion contains a thione functional group at position 2 [6] [25]. The International Chemical Identifier string for this compound is InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11), providing a standardized representation for computational applications [13]. The Simplified Molecular Input Line Entry System notation is represented as SC1=NC2=C(C)C=CC=C2N1, offering a linear string representation of the molecular structure [10].

Conformational analysis indicates that benzimidazole-2-thione derivatives exist predominantly in the thione tautomeric form rather than the thiol form under standard conditions [6] [22]. Nuclear magnetic resonance spectroscopy studies demonstrate that the compound exhibits tautomerism between thione and thiol forms, with the thione form being thermodynamically favored [6]. The presence of the methyl substituent at position 4 influences the electronic distribution within the aromatic system, affecting the relative stability of different conformational states [21].

Three-dimensional conformational studies reveal that the benzimidazole core maintains planarity, with the methyl group positioned out of the plane of the aromatic system [32]. Computational modeling demonstrates that the sulfur atom in the thione group participates in weak intermolecular interactions that influence crystal packing and solution behavior [19] [42]. The compound can adopt different orientations depending on environmental conditions, with hydrogen bonding patterns affecting the preferred conformational arrangements [32].

Crystal structure analysis of related benzimidazole-2-thione derivatives shows that intermolecular hydrogen bonding occurs between nitrogen and sulfur atoms, forming dimeric arrangements through hydrogen bond networks [6] [42]. The 4-methyl substitution introduces steric effects that modify the preferred intermolecular associations compared to the unsubstituted parent compound [24]. Molecular dynamics simulations indicate that the compound exhibits restricted rotation around the carbon-nitrogen bonds within the imidazole ring due to partial double bond character [18].

Isomeric Forms and Positional Variations

The 4-methyl substitution pattern in 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- represents one of several possible positional isomers within the benzimidazole-2-thione framework [39]. Positional isomerism occurs when the methyl group occupies different positions on the benzene ring, creating compounds with identical molecular formulas but distinct structural arrangements [24]. The 4-methyl isomer differs from the 5-methyl, 6-methyl, and 7-methyl variants in terms of electronic properties and chemical reactivity [9].

Tautomeric isomerism constitutes another significant structural variation, with the compound existing in equilibrium between thione and thiol forms [6] [22]. The thione form, characterized by the carbon-sulfur double bond, predominates under most conditions, while the thiol form features a sulfur-hydrogen bond and carbon-nitrogen double bond arrangement [22] [26]. Experimental evidence from nuclear magnetic resonance spectroscopy confirms that the thione tautomer is more stable by approximately 10.2 kilocalories per mole activation energy [32].

Isomeric TypeStructure VariationStabilityOccurrence
Positional (4-methyl)Methyl at position 4StablePrimary form
Positional (5-methyl)Methyl at position 5StableAlternative isomer
Tautomeric (thione)C=S double bondMost stablePredominant
Tautomeric (thiol)S-H bondLess stableMinor component

Computational studies using semi-empirical methods reveal that the 4-methyl substitution influences the tautomeric equilibrium compared to other positional isomers [39]. The 5,6-dimethyl derivative represents a more heavily substituted analog with enhanced steric effects and modified electronic properties [9]. Annular tautomerism also occurs in related benzimidazole derivatives due to proton exchange between nitrogen atoms, creating additional isomeric possibilities [32].

The isomeric landscape becomes more complex when considering substituted derivatives that contain multiple functional groups or heteroatoms [24]. Conformational isomerism arises from different spatial arrangements of the molecule while maintaining the same connectivity, particularly relevant for derivatives with flexible substituents [18] [21]. These various isomeric forms contribute to the structural diversity observed within the benzimidazole-2-thione family of compounds [37].

Comparison with Related Benzimidazole Derivatives

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- belongs to a broader family of benzimidazole derivatives that share the core bicyclic structure but differ in substitution patterns and functional groups [25] [36]. The parent compound, benzimidazole-2-thione, lacks the methyl substituent and has a molecular weight of 148.19 grams per mole compared to 164.23 grams per mole for the 4-methyl derivative [1] [14]. This structural modification results in increased lipophilicity, as evidenced by the higher XLogP3-AA value of 1.3 versus 1.0 for the parent compound [14].

Comparative analysis with 5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione reveals that multiple methyl substitutions further increase the molecular weight to 178.25 grams per mole and enhance steric effects within the aromatic system [9]. The 1,3-dihydro-6-chloro-1-phenyl-2H-benzimidazole-2-thione represents a more complex derivative with a molecular weight of 260.74 grams per mole, demonstrating how different substituents dramatically alter the compound's properties [8]. These structural variations influence solubility, reactivity, and biological activity profiles across the benzimidazole family [36] [37].

Property4-Methylbenzimidazole-2-thioneParent Benzimidazole-2-thioneDifference
XLogP3-AA1.301.00+0.30
Hydrogen Bond Donors000
Hydrogen Bond Acceptors110
Rotatable Bonds000
Topological Polar Surface Area (Ų)56.8056.800
Heavy Atom Count1110+1
Exact Mass (Daltons)162.025148.010+14.015

Electronic properties differ significantly among benzimidazole-2-thione derivatives depending on the nature and position of substituents [15] [39]. Electron-donating groups such as methyl enhance the electron density of the aromatic system, while electron-withdrawing groups like chlorine or nitro substituents decrease electron density [39]. These electronic effects influence the tautomeric equilibrium between thione and thiol forms, with electron-donating substituents generally favoring the thione form [22] [39].

Molecular Weight and Elemental Composition

The compound 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- possesses a well-defined molecular structure with the empirical formula C₈H₈N₂S [1] [2]. The molecular weight has been consistently reported as 164.23 grams per mole across multiple authoritative chemical databases [1] [2]. The exact mass, determined through high-resolution mass spectrometry, is recorded as 164.041 grams per mole [2].

The elemental composition by weight percentage reflects the heterocyclic nature of this benzimidazole derivative. Carbon constitutes the largest proportion at 58.52% by weight, followed by sulfur at 19.51%, nitrogen at 17.06%, and hydrogen at 4.91%. This composition is characteristic of sulfur-containing heterocyclic compounds where the thione functional group contributes significantly to the overall molecular weight [1] [4].

PropertyValueSource/Reference
Molecular FormulaC₈H₈N₂SPubChem CID; ChemSpider
Molecular Weight (g/mol)164.23Multiple sources; PubChem
Exact Mass (g/mol)164.041Computational data
Carbon (%)58.52Calculated from molecular formula
Hydrogen (%)4.91Calculated from molecular formula
Nitrogen (%)17.06Calculated from molecular formula
Sulfur (%)19.51Calculated from molecular formula

The molecular structure features a benzimidazole core with a methyl substituent at the 4-position and a thione group at the 2-position [2] [5]. This substitution pattern influences both the physical and chemical properties of the compound compared to the unsubstituted parent benzimidazole-2-thione.

Physical State and Macroscopic Characteristics

Under standard ambient conditions, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- exists as a solid crystalline material [6] [5] [7]. The compound typically appears as a crystalline powder with a characteristic pale yellow to light brown coloration [6] [5]. This color variation is commonly observed among benzimidazole-2-thione derivatives and can be influenced by factors such as purity, crystal size, and storage conditions [8] [9].

The physical appearance has been described in commercial and regulatory sources as ranging from white to off-white powder in high-purity preparations [6]. Some sources report a slight odor associated with the compound, which is typical of sulfur-containing heterocyclic compounds [8] [10].

PropertyValueSource/Reference
Physical State at Room TemperatureSolidMultiple commercial sources
AppearanceCrystalline powderEvaluation reports; Commercial data
ColorPale yellow to light brownCommercial descriptions
OdorSlight odorRelated benzimidazole-2-thiones
Density (g/cm³)1.3±0.1Chemsrc database
Melting Point (°C)Not reported for 4-methyl derivativeLimited data available
Boiling Point (°C)344.1±35.0 at 760 mmHgChemsrc computational data
Flash Point (°C)161.9±25.9Chemsrc computational data

The density of the compound has been reported as approximately 1.3±0.1 grams per cubic centimeter [4], which is consistent with the densities observed for other methylated benzimidazole-2-thione derivatives [11] [12]. The computed boiling point of 344.1±35.0°C at standard atmospheric pressure indicates significant thermal stability [4], while the flash point of 161.9±25.9°C suggests moderate thermal hazard considerations for handling and storage [4].

Solubility Profile in Various Solvents

The solubility characteristics of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- follow patterns typical of substituted benzimidazole derivatives, with solubility being significantly influenced by solvent polarity and hydrogen bonding capacity [7] [13].

Water solubility is characteristically low for this compound class [7] [13]. The low aqueous solubility can be attributed to the hydrophobic nature of the benzimidazole ring system combined with the thione functional group, which reduces water interaction despite the presence of nitrogen heteroatoms [6] [13].

Solvent SystemSolubilityNotes
WaterLow solubility/Slightly solubleTypical for benzimidazole-2-thiones
Dimethyl sulfoxide (DMSO)SolubleGood solvent for polar heterocycles
EthanolSolubleCommon solvent for benzimidazoles
AcetoneSolubleGood solubility reported
MethanolSlightly soluble (heated)Better solubility when heated
Organic solvents (general)Soluble in some organic solventsStructure-dependent solubility
Polar organic solventsSoluble due to polar groupsEnhanced by thione and NH groups
DichloromethaneInsolublePoor solubility in chlorinated solvents
BenzeneInsolublePoor solubility in aromatic hydrocarbons
Petroleum etherInsolublePoor solubility in non-polar solvents

The compound demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone [13] [14]. This solubility pattern is enhanced by the polar nature of the thione group and the nitrogen-containing heterocyclic system, which can participate in hydrogen bonding and dipole-dipole interactions with polar solvents [15] [13].

Conversely, the compound shows poor solubility in non-polar solvents including dichloromethane, benzene, and petroleum ether [13]. This selectivity in solvent compatibility is important for purification processes and analytical applications [16] [17].

Thermal Stability and Decomposition Patterns

The thermal stability of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- can be inferred from studies conducted on related benzimidazole-2-thione derivatives and general thermal analysis data for this compound class [18] [19].

Benzimidazole-2-thione derivatives typically exhibit high thermal stability, with initial decomposition temperatures generally exceeding 250°C [18] [19]. For the 4-methyl derivative, the thermal stability is expected to be comparable to or slightly enhanced compared to the unsubstituted parent compound due to the electron-donating effect of the methyl group [18].

PropertyValueReference
Thermal Stability Onset>250°C (typical for benzimidazole-2-thiones)Thermal analysis studies of related compounds
Initial Decomposition Temperature (T₅%)250-270°C range (estimated)Based on similar benzimidazole-2-thione derivatives
Decomposition PatternSingle-stage decomposition (inert), Multi-stage (oxidizing)TGA/DTG studies of heterocyclic thiones
Thermal Behavior in Inert AtmosphereStable up to ~250°CLiterature thermal analysis data
Thermal Behavior in Oxidizing AtmosphereMore complex decomposition patternComparative thermal studies
Decomposition ProductsNH₃, HCN, CO, CO₂, H₂O, aromatic fragmentsMass spectrometry of thermal decomposition
Stability under Normal ConditionsStable under ambient conditionsGeneral stability of benzimidazole derivatives
Storage Temperature RecommendationRoom temperature to 45°CPharmaceutical storage guidelines

Thermal decomposition typically occurs through a single-stage process under inert atmosphere conditions, while oxidizing environments lead to more complex multi-stage decomposition patterns [18] [19]. The decomposition products commonly include ammonia, hydrogen cyanide, carbon monoxide, carbon dioxide, water vapor, and various aromatic fragments resulting from ring fragmentation [18].

The compound demonstrates excellent stability under normal storage conditions, with recommended storage temperatures ranging from room temperature to 45°C being suitable for maintaining chemical integrity over extended periods [18]. This thermal stability profile makes the compound suitable for various industrial and research applications where elevated temperatures may be encountered.

Crystallographic Characteristics

The crystallographic properties of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- can be predicted based on extensive crystallographic studies of related benzimidazole-2-thione derivatives [20] [21] [22] [23] [24].

Benzimidazole-2-thione compounds typically crystallize in monoclinic crystal systems, with common space groups including P21/n, P21/c, and C2/c [23] [24] [25]. The parent 2H-benzimidazole-2-thione crystallizes in the monoclinic space group P21/m with unit cell parameters of a = 4.91 Å, b = 8.56 Å, c = 8.29 Å, and β = 91.6° [26].

CompoundCrystal SystemSpace GroupUnit Cell Parameters (Å, °)Z ValueDensity (g/cm³)Key Structural Features
2H-Benzimidazole-2-thione (parent)MonoclinicP21/ma=4.91, b=8.56, c=8.29, β=91.6°2Not reportedPlanar benzimidazole ring; thione tautomer
1-Methyl-1H-benzimidazole-2(3H)-thioneMonoclinicP21/na=9.997, b=5.814, c=13.703, β=94.05°41.373Planar ring system; C-H···π interactions
5-Amino-1H-benzimidazole-2(3H)-thioneMonoclinicC2/ca=16.118, b=11.880, c=16.565, β=91.97°161.385Two independent molecules; tetramers via H-bonds
4-Methyl derivative (estimated)Monoclinic (predicted)P21/n or P21/c (predicted)Estimated similar to parent4 (predicted)1.30-1.35 (estimated)Expected planar structure with methyl substitution

The benzimidazole ring system in these compounds is characteristically planar, with maximum deviations from planarity typically less than 0.02 Å [22] [27]. The thione tautomeric form is strongly preferred in the solid state, as confirmed by X-ray crystallographic studies [20] [23].

Intermolecular interactions in the crystal lattice are dominated by N-H···S hydrogen bonds, which are characteristic of benzimidazole-2-thione derivatives [22] [23] [27]. Additional stabilizing interactions include C-H···π interactions, π-π stacking between aromatic rings, and van der Waals forces [20] [24].

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 85 of 86 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (55.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (60%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (60%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (21.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

53988-10-6
27231-33-0

General Manufacturing Information

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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